molecular formula C18H11ClN4OS B304598 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol

Cat. No. B304598
M. Wt: 366.8 g/mol
InChI Key: LRGMQRZOSLJIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the research of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol. One of the potential areas of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Additionally, further research is needed to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in various biological and environmental samples.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol has been reported using different methods. One of the most commonly used methods involves the condensation of 4-chloroaniline with 2-(2-oxo-2H-chromen-3-yl)acetic acid in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 2-aminothiophenol in the presence of sodium bicarbonate to obtain the desired compound.

Scientific Research Applications

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol has been extensively studied for its potential applications in various fields. It has been reported to have anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol

Molecular Formula

C18H11ClN4OS

Molecular Weight

366.8 g/mol

IUPAC Name

14-(4-chlorophenyl)-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-ol

InChI

InChI=1S/C18H11ClN4OS/c19-12-7-5-10(6-8-12)15-21-18-23(22-15)17(24)13-9-11-3-1-2-4-14(11)20-16(13)25-18/h1-9,17,24H

InChI Key

LRGMQRZOSLJIJX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(N4C(=NC(=N4)C5=CC=C(C=C5)Cl)SC3=N2)O

Origin of Product

United States

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